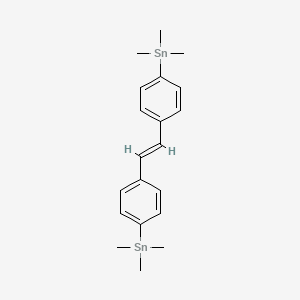
(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene is an organotin compound characterized by the presence of two trimethylstannyl groups attached to a phenyl ring, which is further connected by an ethene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene typically involves the reaction of (E)-1,2-bis(4-bromophenyl)ethene with trimethyltin chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
(E)−1,2−bis(4−bromophenyl)ethene+2(CH3)3SnClPd catalyst(E)−1,2−bis(4−(trimethylstannyl)phenyl)ethene+2NaBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups through reactions with electrophiles.
Oxidation Reactions: The compound can be oxidized to form stannic derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophiles: For substitution reactions, common electrophiles include halogens and acyl chlorides.
Oxidizing Agents: Oxidation reactions may involve reagents like hydrogen peroxide or other peroxides.
Palladium Catalysts: Cross-coupling reactions typically require palladium catalysts.
Major Products
Substitution Products: Depending on the electrophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation leads to the formation of stannic compounds.
Coupling Products: Cross-coupling reactions result in the formation of new carbon-carbon bonds, expanding the molecular framework.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene is used as a precursor for the synthesis of more complex molecules through cross-coupling reactions. Its ability to form stable carbon-tin bonds makes it valuable in the formation of carbon-carbon bonds.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of (E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene in chemical reactions involves the activation of the tin-carbon bond, which facilitates the formation of new bonds with other reactants. The palladium catalyst plays a crucial role in this process by coordinating with the tin atom and promoting the transfer of the organic group to the electrophile or coupling partner.
Comparison with Similar Compounds
Similar Compounds
- (E)-1,2-bis(4-bromophenyl)ethene
- (E)-1,2-bis(4-iodophenyl)ethene
- (E)-1,2-bis(4-chlorophenyl)ethene
Uniqueness
(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene is unique due to the presence of trimethylstannyl groups, which impart distinct reactivity compared to halogenated derivatives. The tin-carbon bond is more reactive in cross-coupling reactions, making this compound particularly valuable in synthetic organic chemistry.
Properties
Molecular Formula |
C20H28Sn2 |
|---|---|
Molecular Weight |
505.9 g/mol |
IUPAC Name |
trimethyl-[4-[(E)-2-(4-trimethylstannylphenyl)ethenyl]phenyl]stannane |
InChI |
InChI=1S/C14H10.6CH3.2Sn/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14;;;;;;;;/h3-12H;6*1H3;;/b12-11+;;;;;;;; |
InChI Key |
ATIBJRHBUGJNJJ-YPWMFNLASA-N |
Isomeric SMILES |
C[Sn](C)(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[Sn](C)(C)C |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















